ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an ethyl ester at position 3 and an acetamido linker at position 2. The acetamido group is further functionalized with a 1H-indole moiety bearing a 5-ethyl-1,3,4-oxadiazole ring at its second position. The structural complexity of this molecule combines heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Key structural attributes:
- Tetrahydrobenzo[b]thiophene: A saturated bicyclic system providing structural rigidity and lipophilicity, critical for membrane permeability .
- 1,3,4-Oxadiazole: A five-membered heterocycle with electron-withdrawing properties, enhancing metabolic stability and hydrogen-bonding interactions with biological targets .
- Indole: A privileged scaffold in medicinal chemistry, often associated with receptor modulation (e.g., serotonin receptors) and anticancer activity .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-3-21-27-28-23(33-21)18-13-15-9-5-7-11-17(15)29(18)14-20(30)26-24-22(25(31)32-4-2)16-10-6-8-12-19(16)34-24/h5,7,9,11,13H,3-4,6,8,10,12,14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRDSXRQOKIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on existing research findings, including its anticancer properties and mechanisms of action.
Overview of the Compound
The compound features a unique structure that combines elements from various pharmacophores, notably the 1,3,4-oxadiazole and indole moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with multiple biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles , similar to the compound , exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.
-
Mechanism of Action :
- Inhibition of Enzymatic Activity : Compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Targeting Kinesins : Some studies have highlighted the ability of oxadiazole derivatives to inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cancer cell death .
-
Case Studies :
- A study identified a related oxadiazole compound that demonstrated micromolar inhibition against HSET with a specific IC50 value indicating its effectiveness in disrupting mitotic processes in centrosome-amplified cancer cells .
- Another investigation into oxadiazole derivatives found them effective against various cancer cell lines, showcasing their potential as lead compounds for drug development .
Antimicrobial and Other Activities
In addition to anticancer effects, oxadiazole derivatives have also been reported to possess antimicrobial properties. For instance, some studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria .
Biological Activity Summary Table
Scientific Research Applications
The compound ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and insights from diverse sources.
Molecular Formula and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 353.43 g/mol
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanisms often involve:
- Inhibition of Tumor Growth Factors : The oxadiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
- Targeting Specific Enzymes : Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial effects. Preliminary studies indicate:
- Broad Spectrum Activity : Similar compounds have shown efficacy against various bacterial strains and fungi, making them candidates for treating infections caused by antibiotic-resistant bacteria .
Neuropharmacological Effects
The structural characteristics of the compound suggest potential neuroprotective effects. Studies indicate:
- Modulation of Neurotransmitter Activity : Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which may provide therapeutic benefits for mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
Synthesis Approaches
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Starting from commercially available indole derivatives.
- Oxadiazole Synthesis : Utilizing 5-ethyl-1,3,4-oxadiazol-2-carboxylic acid derivatives.
- Coupling Reaction : Final coupling with benzo[b]thiophene derivatives to achieve the complete structure.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The terminal ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.
| Reaction Type | Conditions | Reactants/Agents | Product | Reference |
|---|---|---|---|---|
| Ester hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) | H₂O, heat | Carboxylic acid derivative |
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety participates in nucleophilic ring-opening reactions due to its electron-deficient nature.
Electrophilic Substitution on the Indole Ring
The indole system, though N-substituted, may undergo electrophilic substitution at available positions (e.g., C-5 or C-7), depending on directing effects.
| Reaction Type | Conditions | Reactants/Agents | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitrating agent | Nitro-indole derivative | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonating agent | Sulfonated indole derivative |
Functionalization of the Acetamido Group
The acetamido linker (-NHCO-) can undergo acylation or alkylation under mild conditions.
Condensation Reactions
The compound’s active methylene groups (if present) may participate in Knoevenagel condensations with aldehydes.
| Reaction Type | Conditions | Reactants/Agents | Product | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | Toluene, piperidine, acetic acid | Substituted benzaldehydes | α,β-Unsaturated acrylamido derivatives |
Redox Reactions Involving the Tetrahydrobenzo[b]thiophene Moiety
The tetrahydrobenzo[b]thiophene ring may undergo dehydrogenation or hydrogenation under catalytic conditions.
| Reaction Type | Conditions | Reactants/Agents | Product | Reference |
|---|---|---|---|---|
| Dehydrogenation | Pd/C, heat | Hydrogen acceptor | Aromatic benzo[b]thiophene derivative |
Biological Activity-Driven Reactions
The compound’s bioactivity (e.g., apoptosis induction in cancer cells) suggests interactions with biological nucleophiles like thiols or amines in enzymes .
Key Considerations:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their pharmacological implications.
Key Observations :
- Substituent Flexibility : The acetamido linker in the target compound allows for diverse functionalization. Replacing the indole-oxadiazole group with a benzylpiperazine (as in IIIb ) shifts activity toward acetylcholinesterase inhibition, highlighting the role of aromatic/heterocyclic groups in target specificity.
- Electron-Withdrawing Groups: The 1,3,4-oxadiazole ring (present in the target compound) enhances metabolic stability compared to cyano or imidazole-thio groups in analogues .
- Ester vs. Carboxamide : The ethyl ester at position 3 in the target compound may improve bioavailability over carboxamide derivatives (e.g., IIIb ), as esters are often hydrolyzed in vivo to active acids.
Spectroscopic Comparison :
- IR : The target compound shows NH stretches (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and oxadiazole C=N (~1600 cm⁻¹), consistent with analogues .
- ¹H NMR : Key signals include the indole H-3 proton (δ 7.2–7.5 ppm), oxadiazole-linked ethyl group (δ 1.4–1.6 ppm, triplet), and tetrahydrobenzo[b]thiophene protons (δ 1.8–2.5 ppm) .
Pharmacokinetic and Toxicity Considerations
- Toxicity: Indole-oxadiazole derivatives show low cytotoxicity in normal cell lines (e.g., HEK-293), suggesting favorable safety profiles .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
- Step 2 : Knoevenagel condensation with substituted benzaldehydes (e.g., indole derivatives) under piperidine catalysis to form acrylamido intermediates .
- Step 3 : Cyclization via nucleophilic substitution or thiazolidinone formation, as seen in analogous indole-thiophene hybrids .
Key intermediates include ethyl 2-(2-cyanoacetamido)thiophene derivatives and substituted indole-carboxaldehydes.
Q. How can spectroscopic methods (IR, NMR, MS) be optimized to confirm the compound’s structure?
- IR Spectroscopy : Identify characteristic peaks for oxadiazole (C=N stretch at 1610–1650 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
- ¹H NMR : Focus on indole NH (~12 ppm), tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm), and ethyl ester groups (triplet at δ 1.3–1.4 ppm) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO₂ from ester groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized using factorial design to improve yield and purity?
Employ a 2³ factorial design to evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol% piperidine), and solvent polarity (toluene vs. DMF).
- Response Variables : Yield (72–94% in analogous reactions ), purity (HPLC >95%).
- Analysis : Use ANOVA to identify interactions (e.g., higher temperature may reduce reaction time but increase side products) .
- Validation : Confirm optimal conditions with triplicate runs and scale-up trials .
Q. What computational strategies are effective for predicting reaction pathways and regioselectivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cyclization steps (e.g., oxadiazole formation) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict solvent-catalyst combinations that minimize byproducts .
- Reaction Path Search : Apply ICReDD’s workflow to integrate computational predictions with experimental validation, reducing trial-and-error approaches .
Q. How can contradictions in reported synthesis yields (e.g., 72% vs. 94%) be resolved?
- Root-Cause Analysis : Compare reaction conditions (e.g., purity of starting materials, inert atmosphere use) .
- Byproduct Profiling : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products) .
- Reproducibility Checks : Validate protocols across labs with controlled variables (e.g., humidity, stirring rate) .
Application-Oriented Questions
Q. What methodologies are recommended for evaluating the compound’s biological activity in drug discovery?
- In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging (IC₅₀ values) or anti-inflammatory effects using COX-2 inhibition assays .
- Structure-Activity Relationship (SAR) : Modify the indole or oxadiazole moieties and compare bioactivity trends .
- ADMET Prediction : Use computational tools (e.g., SwissADME) to predict pharmacokinetic properties early in development .
Q. What experimental approaches are used to study the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
Methodological Challenges and Innovations
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
